molecular formula C13H12N4O B3057810 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852840-43-8

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3057810
CAS No.: 852840-43-8
M. Wt: 240.26
InChI Key: PJQFZUZMLYDYIR-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 3,5-dimethylphenyl group attached to it.

Properties

CAS No.

852840-43-8

Molecular Formula

C13H12N4O

Molecular Weight

240.26

IUPAC Name

1-(3,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O/c1-8-3-9(2)5-10(4-8)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

PJQFZUZMLYDYIR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of two methyl groups on the phenyl ring may enhance its lipophilicity and interaction with biological targets .

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